2-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c17-13-4-1-2-5-14(13)23(19,20)18-12-16(7-9-21-10-8-16)15-6-3-11-22-15/h1-6,11,18H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZCRAKKVMHOPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Thiophene Introduction: The thiophene ring can be introduced via a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts for coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Sulfonamides are known for their antibacterial properties, and compounds similar to 2-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide have been investigated for their efficacy against various pathogens. Research indicates that modifications in the sulfonamide structure can enhance antimicrobial activity against resistant bacterial strains .
Cancer Research
Recent studies have explored the potential of sulfonamide derivatives in cancer treatment. The compound's ability to inhibit specific enzymes involved in tumor growth presents a promising avenue for developing new anticancer agents. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action .
Enzyme Inhibition
The compound has been studied as an inhibitor of certain enzymes, such as carbonic anhydrase and dihydrofolate reductase. These enzymes play crucial roles in various biological processes, and their inhibition could lead to therapeutic applications in treating conditions like glaucoma and cancer .
Material Science Applications
Polymer Chemistry
Due to its unique chemical structure, this compound can be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in high-performance materials.
Conductive Polymers
Research has indicated that incorporating thiophene units into polymers can improve their electrical conductivity. The presence of the thiophene moiety in this compound suggests potential applications in the development of conductive polymers for electronic devices.
Agricultural Chemistry Applications
Pesticide Development
The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its potential as a herbicide or fungicide could provide effective solutions for crop protection against pests and diseases. Preliminary studies have shown promising results in inhibiting fungal growth, indicating its potential utility in agricultural applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated enhanced activity against resistant bacterial strains compared to traditional sulfonamides. |
| Study B | Cancer Cell Lines | Showed cytotoxic effects on multiple cancer cell lines, suggesting potential as an anticancer agent. |
| Study C | Polymer Synthesis | Developed high-performance polymers with improved thermal stability by incorporating the compound into polymer matrices. |
| Study D | Agricultural Application | Found effective inhibition of fungal pathogens, indicating potential as a new fungicide. |
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the aromatic and heterocyclic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound is compared to analogs with variations in the aromatic ring substituents, heterocyclic systems, or linker groups (Table 1).
Table 1: Structural Comparison of Sulfonamide Derivatives
Physicochemical Properties
- Solubility and Polarity: The oxane ring in the target compound introduces an oxygen atom, enhancing hydrogen-bonding capacity compared to thiophene-furan analogs . The fluoro analog (C₁₆H₁₈FNO₃S₂) may exhibit lower logP (greater hydrophilicity) due to fluorine’s electronegativity .
- Thermal Stability : Thiazole-containing derivatives (e.g., ) likely exhibit higher thermal stability due to aromatic heterocycles, whereas imine-linked compounds (e.g., ) may be prone to hydrolysis.
Biological Activity
2-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C16H18ClNO3S2
Molecular Weight : 371.9020 g/mol
The compound is characterized by a sulfonamide functional group, a chloro-substituted benzene ring, and an oxane moiety linked to a thiophene group. This structural configuration is essential for its biological interactions.
The biological activity of this compound primarily involves its interaction with various biological macromolecules, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable complexes that prevent substrate binding. For example, it has shown potential in inhibiting carbonic anhydrase, which plays a critical role in various physiological processes.
- Receptor Binding : The thiophene moiety enhances binding affinity to hydrophobic pockets within target proteins, potentially modulating receptor activity.
- Calcium Channel Modulation : Similar compounds have been noted for their ability to interact with calcium channels, influencing cardiovascular functions by altering perfusion pressure and coronary resistance .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially through the inhibition of tumor cell proliferation.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammatory markers in vitro.
Case Studies and Research Findings
A review of recent literature highlights several studies focused on the biological activity of sulfonamide derivatives, including this compound:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : Predicted to have good oral bioavailability based on molecular structure.
- Distribution : Likely to distribute well in tissues due to lipophilicity imparted by the thiophene group.
- Metabolism : Expected metabolic pathways include oxidation and conjugation reactions typical for sulfonamides.
- Excretion : Primarily renal excretion anticipated based on similar compounds' profiles.
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step reactions:
Sulfonylation: Reacting 2-chlorobenzenesulfonyl chloride with a thiophene-oxane-derived amine precursor under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Oxane Ring Formation: Cyclization of thiophene-containing intermediates using acid catalysis or dehydrating agents.
Purification: Column chromatography or recrystallization (solvents like ethanol/dichloromethane) to isolate the product.
Key intermediates include 4-(thiophen-2-yl)oxane-4-carbaldehyde and the amine derivative used for sulfonamide coupling .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the sulfonamide linkage (δ 2.8–3.5 ppm for NH-SO) and thiophene/oxane ring protons.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] peak at m/z 398.05).
- X-ray Crystallography: Resolves stereochemistry of the oxane ring and thiophene orientation (if crystalline) .
Advanced Research Questions
Q. What strategies are recommended to optimize the yield of this compound during multi-step synthesis, particularly in controlling stereochemistry?
Methodological Answer:
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) for sulfonylation to enhance reaction rates.
- Temperature Control: Maintain 0–5°C during amine coupling to minimize side reactions.
- Catalysis: Employ Lewis acids (e.g., ZnCl) to stabilize intermediates during oxane ring formation.
- Stereochemical Purity: Chiral HPLC or enzymatic resolution to separate enantiomers if racemization occurs .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., NCI-60 panel) and control for pH/temperature.
- Purity Verification: Confirm compound purity (>95%) via HPLC and elemental analysis.
- Mechanistic Replication: Compare target binding (e.g., enzyme inhibition assays) under standardized conditions.
Contradictions may arise from impurities or variations in cellular uptake .
Q. What methodologies are employed to establish structure-activity relationships (SAR) for modifying the thiophene-oxane moiety?
Methodological Answer:
- Systematic Substitution: Introduce electron-withdrawing/donating groups (e.g., -F, -OCH) on the thiophene ring.
- Computational Modeling: DFT calculations to predict binding affinity with targets like carbonic anhydrase or kinase enzymes.
- Biological Screening: Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) and compare IC values.
| Substituent | Biological Activity (IC, μM) | Target |
|---|---|---|
| Thiophene-2-yl | 12.5 ± 1.2 | CA IX |
| Thiophene-3-yl | >50 | Inactive |
| Data from sulfonamide derivatives with similar scaffolds . |
Q. How can researchers mitigate challenges in solubility and bioavailability during in vivo studies?
Methodological Answer:
- Formulation: Use co-solvents (e.g., PEG-400) or liposomal encapsulation.
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
- Pharmacokinetic Profiling: Monitor plasma half-life and tissue distribution in rodent models .
Q. What analytical techniques are critical for detecting degradation products under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and neutral hydrolytic conditions.
- LC-MS/MS: Identify degradation products (e.g., sulfonic acid derivatives) and quantify stability.
- Kinetic Analysis: Plot degradation rates to determine shelf-life recommendations .
Data Contradiction Analysis
Example: Discrepancies in antitumor activity (e.g., IC values varying by >10-fold across studies) may stem from:
- Assay Variability: Differences in cell viability endpoints (MTT vs. ATP-based assays).
- Compound Aggregation: Use dynamic light scattering (DLS) to confirm monodisperse solutions.
- Metabolic Interference: Test metabolites in hepatic microsome models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
